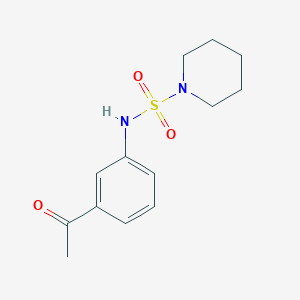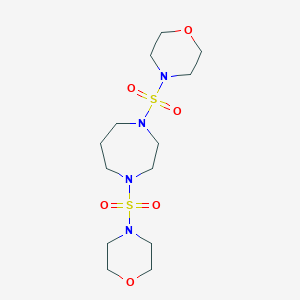
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole, also known as MesNa, is a commonly used reducing agent in biochemical and pharmaceutical research. It is a white crystalline powder that is soluble in water and organic solvents. MesNa is widely used due to its ability to reduce disulfide bonds in proteins and peptides, which can be useful in a variety of research applications.
Wirkmechanismus
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole works by breaking disulfide bonds in proteins and peptides through the addition of a thiol group. The thiol group reacts with the disulfide bond, forming a new thiol-disulfide bond and releasing the reduced protein or peptide.
Biochemical and Physiological Effects:
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole has no known biochemical or physiological effects on its own. However, its ability to reduce disulfide bonds in proteins and peptides can have significant effects on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole is a commonly used reducing agent in biochemical and pharmaceutical research due to its ability to break disulfide bonds in proteins and peptides. It is relatively inexpensive and easy to use, making it a popular choice for researchers. However, 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole can be sensitive to air and moisture, and it can also be toxic in high concentrations. Care should be taken when handling 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole to ensure safety.
Zukünftige Richtungen
1. Further research on the mechanism of action of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole and its effects on protein structure and function.
2. Development of new reducing agents with improved properties and reduced toxicity.
3. Investigation of the potential use of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole in drug discovery and development.
4. Exploration of the use of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole in the treatment of diseases caused by disulfide bond formation, such as Alzheimer's disease.
5. Investigation of the use of 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole in the production of biofuels and other industrial applications.
Synthesemethoden
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole can be synthesized through a three-step process involving the reaction of mesitylene with chlorosulfonic acid, followed by the addition of ammonia and sodium hydroxide. The final product is purified through recrystallization to obtain high purity 1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-(mesitylsulfonyl)-3,4,5-trimethyl-1H-pyrazole is commonly used in biochemical and pharmaceutical research as a reducing agent to break disulfide bonds in proteins and peptides. This can be useful in a variety of applications, including protein structure determination, protein purification, and protein engineering.
Eigenschaften
Molekularformel |
C15H20N2O2S |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3,4,5-trimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C15H20N2O2S/c1-9-7-10(2)15(11(3)8-9)20(18,19)17-14(6)12(4)13(5)16-17/h7-8H,1-6H3 |
InChI-Schlüssel |
WAGIBYFRIPGROU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)